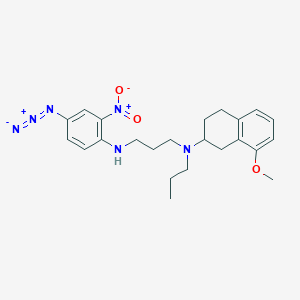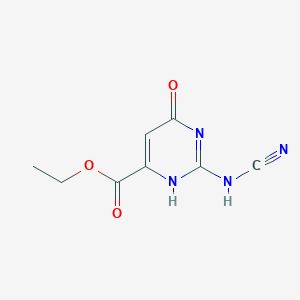
ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate, also known as ECO-086, is a chemical compound that has been of significant interest in scientific research due to its potential applications in the field of medicinal chemistry. It is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
Ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate acts by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting this enzyme, ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate prevents the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation.
Biochemische Und Physiologische Effekte
Studies have shown that ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate has minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been found to have anti-inflammatory and analgesic effects, which could be beneficial for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate has several advantages for lab experiments, including its high potency and selectivity for DHODH inhibition. However, its low solubility in water can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosing and administration for its potential therapeutic applications. Finally, research could focus on identifying potential drug combinations that could enhance the efficacy of ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate in cancer treatment.
In conclusion, ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate is a pyrimidine derivative that has shown promise in scientific research for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been extensively studied. Further research is needed to fully understand the potential of this compound in the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate has been achieved using different methods, including the reaction of ethyl cyanoacetate with 2-aminouracil to form ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate. Another method involves the reaction of ethyl 2-amino-4,6-dioxypyrimidine-5-carboxylate with ethyl cyanoacetate in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate has been studied for its potential therapeutic applications, especially in the treatment of cancer. It has been shown to inhibit the growth of cancer cells by interfering with their DNA synthesis. Additionally, ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
106987-58-0 |
|---|---|
Produktname |
ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate |
Molekularformel |
C8H8N4O3 |
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
ethyl 2-(cyanoamino)-6-oxo-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H8N4O3/c1-2-15-7(14)5-3-6(13)12-8(11-5)10-4-9/h3H,2H2,1H3,(H2,10,11,12,13) |
InChI-Schlüssel |
QRLRKTYITXMUGC-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC(=O)C1=CC(=O)N=C(N1)NC#N |
SMILES |
CCOC(=O)C1=CC(=O)NC(=N1)NC#N |
Kanonische SMILES |
CCOC(=O)C1=CC(=O)N=C(N1)NC#N |
Synonyme |
4-Pyrimidinecarboxylicacid,2-(cyanoamino)-1,6-dihydro-6-oxo-,ethylester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



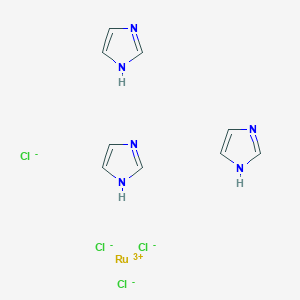


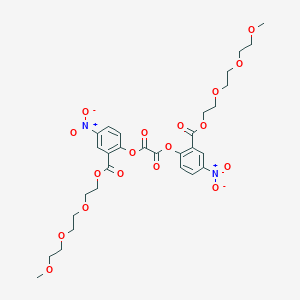
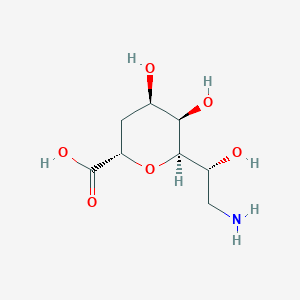
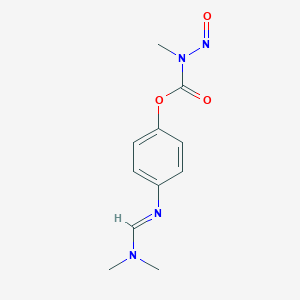
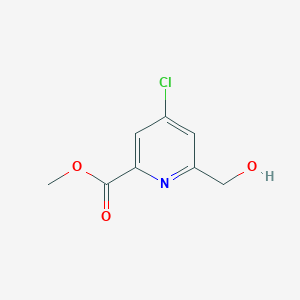
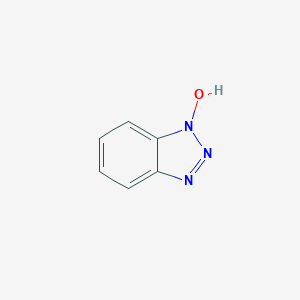
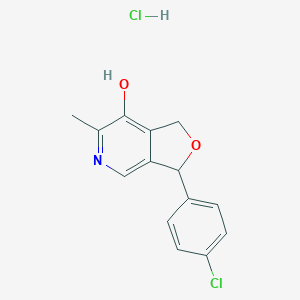
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-5-nitro-](/img/structure/B26586.png)

